![molecular formula C19H13N3O3 B5782101 N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide](/img/structure/B5782101.png)
N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide is a chemical compound that belongs to the class of oxadiazole derivatives. It has been widely studied in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
Wissenschaftliche Forschungsanwendungen
N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide has been studied for its potential applications in various fields of scientific research. In the field of medicine, it has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. In agriculture, it has been studied for its potential use as a fungicide and insecticide. In material science, it has been shown to have potential applications in the development of organic light-emitting diodes and other electronic devices.
Wirkmechanismus
The exact mechanism of action of N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide is not fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, pain, and tumor growth. It has also been shown to have antioxidant properties and to protect against oxidative stress. Additionally, it has been shown to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide in lab experiments is its versatility. It has been shown to have a wide range of potential applications in various fields of scientific research. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide is that its exact mechanism of action is not fully understood. This can make it difficult to interpret experimental results and to design follow-up studies.
Zukünftige Richtungen
There are many potential future directions for research on N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. It has also been suggested that it may have potential applications in the development of new anti-cancer drugs. Additionally, further research is needed to fully understand its mechanism of action and to optimize its properties for specific applications.
Synthesemethoden
The synthesis of N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide can be achieved through a multi-step process. The first step involves the preparation of 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid, which is then reacted with 4-aminobenzophenone to form N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide. This intermediate compound is then converted to N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide through a reaction with furfurylamine.
Eigenschaften
IUPAC Name |
N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3/c23-18(16-7-4-12-24-16)20-15-10-8-13(9-11-15)17-21-19(25-22-17)14-5-2-1-3-6-14/h1-12H,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODFIOIFEQTCBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B5782028.png)
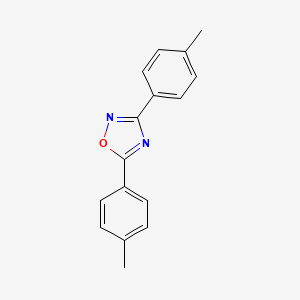
![(3-ethoxy-4-methoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5782038.png)
![4,7-dimethyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5782046.png)
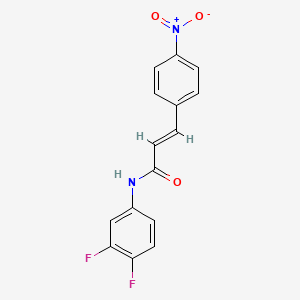
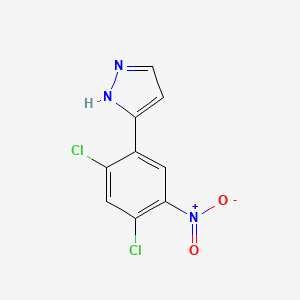
![methyl 2-({[(2-pyridinylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5782065.png)
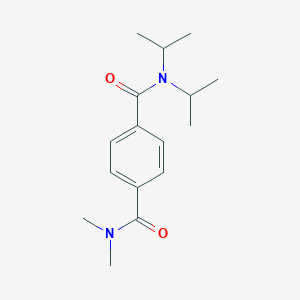
![N~2~-ethyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5782077.png)
![ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5782095.png)
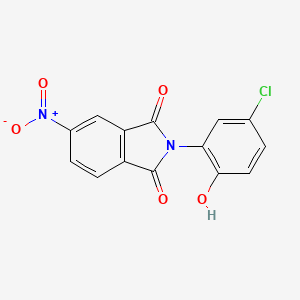
![N'-[1-(4-pentylphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5782116.png)

![2-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5782133.png)